An In-Depth Technical Guide to Methyl N-Boc-2-oxopiperidine-3-carboxylate: A Cornerstone Building Block in Modern Drug Discovery
An In-Depth Technical Guide to Methyl N-Boc-2-oxopiperidine-3-carboxylate: A Cornerstone Building Block in Modern Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Strategic Importance of the Piperidine Scaffold
The piperidine ring, a saturated six-membered heterocycle containing a nitrogen atom, is a privileged scaffold in medicinal chemistry. Its prevalence in over twenty classes of pharmaceuticals and a vast number of alkaloids underscores its significance in the design of therapeutic agents.[1][2] The conformational flexibility of the piperidine ring, coupled with its ability to engage in a variety of intermolecular interactions, renders it an ideal framework for drug design.[3] Within this vital class of building blocks, Methyl N-Boc-2-oxopiperidine-3-carboxylate emerges as a highly versatile and strategically important intermediate for the synthesis of complex molecular architectures.
This technical guide provides a comprehensive overview of Methyl N-Boc-2-oxopiperidine-3-carboxylate, detailing its chemical properties, a validated synthetic protocol, and its applications in the synthesis of biologically active compounds. As a bifunctional molecule, featuring a protected amine, a lactam carbonyl, and a methyl ester, it offers multiple handles for synthetic manipulation, enabling the construction of diverse and potent drug candidates.
Chemical Properties and Characterization
Methyl N-Boc-2-oxopiperidine-3-carboxylate, also known by its IUPAC name methyl 1-(tert-butoxycarbonyl)-2-oxopiperidine-3-carboxylate, is a chiral molecule that is often utilized in its racemic form in synthesis.[1] Its key chemical and physical properties are summarized in the table below.
| Property | Value | Reference |
| CAS Number | 400073-68-9 | [4] |
| Molecular Formula | C₁₂H₁₉NO₅ | [4] |
| Molecular Weight | 257.28 g/mol | [4] |
| Appearance | Colorless to pale yellow oil | |
| Boiling Point | Decomposes upon heating | |
| Solubility | Soluble in most organic solvents (e.g., dichloromethane, ethyl acetate, methanol) |
Spectroscopic Characterization:
The structural integrity of Methyl N-Boc-2-oxopiperidine-3-carboxylate is typically confirmed using a combination of spectroscopic techniques. While a specific, publicly available spectrum for this exact molecule is not readily found, extensive data exists for closely related analogues such as Methyl N-Boc-piperidine-3-carboxylate.[5] Based on these analogues, the expected characteristic signals are:
-
¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the tert-butyl group of the Boc protecting group as a singlet around 1.5 ppm. The protons on the piperidine ring will appear as a series of multiplets in the range of 1.8-4.0 ppm. The methyl ester protons will be visible as a singlet around 3.7 ppm.
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¹³C NMR: The carbon NMR spectrum will display a signal for the carbonyl of the Boc group around 155 ppm, the lactam carbonyl around 170 ppm, and the ester carbonyl around 172 ppm. The quaternary carbon of the Boc group will appear around 80 ppm, and the methyl carbon of the ester will be observed around 52 ppm. The carbons of the piperidine ring will resonate in the 20-50 ppm range.
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Infrared (IR) Spectroscopy: The IR spectrum will be characterized by strong absorption bands for the three carbonyl groups: the urethane C=O of the Boc group (~1740 cm⁻¹), the lactam C=O (~1680 cm⁻¹), and the ester C=O (~1735 cm⁻¹).
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Mass Spectrometry (MS): Electrospray ionization mass spectrometry (ESI-MS) would typically show the protonated molecule [M+H]⁺ and other adducts depending on the solvent system used.
Synthesis of Methyl N-Boc-2-oxopiperidine-3-carboxylate: A Validated Protocol
The synthesis of Methyl N-Boc-2-oxopiperidine-3-carboxylate can be achieved through a multi-step sequence starting from commercially available precursors. The following protocol is a representative synthesis, drawing upon established methodologies for the formation of N-Boc protected piperidines and subsequent functionalization.[6][7]
Overall Synthetic Scheme:
A three-step synthesis of the target molecule.
Step-by-Step Experimental Protocol:
Step 1: Synthesis of tert-butyl 2-oxopiperidine-1-carboxylate (N-Boc-2-piperidone)
-
To a solution of 2-piperidone (1.0 eq) in dichloromethane (DCM, 0.5 M) at 0 °C, add triethylamine (TEA, 1.5 eq) followed by di-tert-butyl dicarbonate ((Boc)₂O, 1.2 eq).
-
Allow the reaction mixture to warm to room temperature and stir for 12-16 hours.
-
Monitor the reaction by thin-layer chromatography (TLC) until the starting material is consumed.
-
Upon completion, wash the reaction mixture with saturated aqueous sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to afford tert-butyl 2-oxopiperidine-1-carboxylate, which can often be used in the next step without further purification.
Causality Behind Experimental Choices: The use of di-tert-butyl dicarbonate in the presence of a mild base like triethylamine is a standard and highly efficient method for the introduction of the Boc protecting group onto a secondary amine. Dichloromethane is a good solvent for all reactants and does not interfere with the reaction. The aqueous workup removes the triethylammonium salt and any excess reagents.
Step 2: Synthesis of 1-(tert-butoxycarbonyl)-2-oxopiperidine-3-carboxylic acid
-
Prepare a solution of lithium diisopropylamide (LDA) by adding n-butyllithium (1.1 eq) to a solution of diisopropylamine (1.2 eq) in anhydrous tetrahydrofuran (THF, 0.5 M) at -78 °C.
-
Slowly add a solution of N-Boc-2-piperidone (1.0 eq) in anhydrous THF to the LDA solution at -78 °C and stir for 1 hour.
-
Bubble dry carbon dioxide gas through the reaction mixture for 30 minutes.
-
Quench the reaction by the addition of saturated aqueous ammonium chloride solution and allow it to warm to room temperature.
-
Acidify the aqueous layer to pH 2-3 with 1M HCl and extract with ethyl acetate.
-
Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude carboxylic acid.
Causality Behind Experimental Choices: LDA is a strong, non-nucleophilic base that is ideal for the deprotonation of the α-carbon of the lactam. The low temperature of -78 °C is crucial to prevent side reactions and ensure the kinetic enolate is formed. Carbon dioxide acts as the electrophile to introduce the carboxylic acid functionality. The acidic workup protonates the carboxylate to yield the desired product.
Step 3: Synthesis of Methyl 1-(tert-butoxycarbonyl)-2-oxopiperidine-3-carboxylate
-
To a solution of 1-(tert-butoxycarbonyl)-2-oxopiperidine-3-carboxylic acid (1.0 eq) in dimethylformamide (DMF, 0.5 M), add potassium carbonate (K₂CO₃, 2.0 eq) and methyl iodide (CH₃I, 1.5 eq).
-
Stir the reaction mixture at room temperature for 4-6 hours.
-
Monitor the reaction by TLC.
-
Upon completion, pour the reaction mixture into water and extract with ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel (eluting with a gradient of ethyl acetate in hexanes) to afford pure Methyl N-Boc-2-oxopiperidine-3-carboxylate.
Causality Behind Experimental Choices: This is a standard Williamson ether synthesis-like esterification. Potassium carbonate is a suitable base to deprotonate the carboxylic acid, forming the carboxylate nucleophile. Methyl iodide is a reactive electrophile for the methylation. DMF is a polar aprotic solvent that facilitates this Sₙ2 reaction. The aqueous workup and column chromatography are necessary to remove inorganic salts and any unreacted starting materials or byproducts to yield the pure product.
Applications in Drug Discovery and Organic Synthesis
Methyl N-Boc-2-oxopiperidine-3-carboxylate is a valuable building block due to its inherent functionality, which allows for a variety of synthetic transformations. The Boc-protected nitrogen can be deprotected under acidic conditions to allow for further functionalization at the nitrogen atom. The methyl ester can be hydrolyzed to the carboxylic acid, reduced to the alcohol, or converted to an amide. The lactam carbonyl can also undergo various reactions. This versatility makes it a key intermediate in the synthesis of a wide range of biologically active molecules.
1. Synthesis of Kinase Inhibitors:
Many kinase inhibitors incorporate a piperidine scaffold to orient key pharmacophoric groups within the ATP binding site of the enzyme. The functional handles on Methyl N-Boc-2-oxopiperidine-3-carboxylate allow for the systematic elaboration of substituents to optimize potency and selectivity. For example, the ester can be converted to an amide to introduce a hydrogen bond donor/acceptor group, a common feature in kinase inhibitors.[8]
Illustrative Synthetic Pathway:
General scheme for kinase inhibitor synthesis.
2. Development of Antiviral Agents:
The piperidine nucleus is a common feature in a number of antiviral drugs. The ability to introduce diverse functionality onto the piperidine ring using Methyl N-Boc-2-oxopiperidine-3-carboxylate as a starting material is crucial for developing novel antiviral agents with improved efficacy and resistance profiles.[9]
3. Synthesis of Scaffolds for Neurodegenerative Disease Research:
Substituted piperidines are of great interest in the development of treatments for neurodegenerative diseases such as Alzheimer's and Parkinson's disease.[10] The rigid, yet conformationally mobile, piperidine core can be used to mimic the structure of natural ligands or to position functional groups in a precise three-dimensional orientation to interact with specific receptors or enzymes in the central nervous system.
Conclusion
Methyl N-Boc-2-oxopiperidine-3-carboxylate is a testament to the power of strategic molecular design. Its combination of a protected amine, a reactive lactam, and a modifiable ester group on a privileged piperidine scaffold makes it an exceptionally valuable tool for medicinal chemists and synthetic organic chemists. The reliable synthetic route to this intermediate, coupled with its vast potential for elaboration into a diverse array of complex molecules, ensures its continued importance in the ongoing quest for novel and effective therapeutic agents. As drug discovery continues to demand ever more sophisticated molecular architectures, the utility of such well-designed building blocks will undoubtedly continue to grow.
References
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Methyl N-boc-2-oxopiperidine-3-carboxylate. Hoffman Fine Chemicals. [Link]
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Frolov, N. A., & Vereshchagin, A. N. (2023). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. National Center for Biotechnology Information. [Link]
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Al-Zoubi, R. M., et al. (2021). Synthesis and Characterization of Novel Methyl (3)5-(N-Boc-piperidinyl)-1H-pyrazole-4-carboxylates. Molecules, 26(12), 3684. [Link]
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Al-Zoubi, R. M., et al. (2021). Synthesis and Characterization of Novel Methyl (3)5-(N-Boc-piperidinyl)-1H-pyrazole-4-carboxylates. National Center for Biotechnology Information. [Link]
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N-((1-methyl-5-(3-(piperidin-1-yl)propoxy)-1H-indol-2-yl)methyl)-N-((4-(trifluoromethoxy)phenyl)methyl)ethanamine, a Novel Multi-Target-Directed Ligand for the Potential Treatment of Alzheimer's Disease. MDPI. [Link]
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